molecular formula C18H19NO3 B12277770 1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylicacid

1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylicacid

Cat. No.: B12277770
M. Wt: 297.3 g/mol
InChI Key: ICPVFSJPIOJNQX-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid (CAS 86804-60-6) is a tetrahydroisoquinoline derivative characterized by a methoxy group at position 6, a benzyl (phenylmethyl) substituent at position 2, and a carboxylic acid moiety at position 3. This compound belongs to a class of bioactive isoquinoline alkaloids, which are known for their diverse pharmacological properties, including interactions with neurotransmitter systems and enzyme inhibition .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-benzyl-6-methoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H19NO3/c1-22-16-8-7-14-12-19(11-13-5-3-2-4-6-13)17(18(20)21)10-15(14)9-16/h2-9,17H,10-12H2,1H3,(H,20,21)

InChI Key

ICPVFSJPIOJNQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CN(C(C2)C(=O)O)CC3=CC=CC=C3)C=C1

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction represents one of the most established methods for synthesizing tetrahydroisoquinoline derivatives. This approach involves the acid-catalyzed cyclization of β-phenethylamine derivatives with aldehydes to form the tetrahydroisoquinoline ring system. For the synthesis of the target compound, a methoxy-substituted phenethylamine would serve as the starting material to ensure the correct positioning of the methoxy group in the final product.

The cyclization reaction typically proceeds through the following mechanism:

  • Formation of an imine intermediate
  • Electrophilic aromatic substitution at the position ortho to the methoxy group
  • Formation of the tetrahydroisoquinoline ring structure

The presence of the electron-donating methoxy group at the meta position of the starting β-phenethylamine directs the cyclization to produce the desired 6-methoxy substitution pattern in the final product.

Bischler-Napieralski Approach

The Bischler-Napieralski reaction offers an alternative cyclization strategy that involves the cyclodehydration of β-phenethylamides to 3,4-dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines. This reaction is particularly facilitated by electron-donating groups in the aromatic nucleus, making it well-suited for the synthesis of methoxy-substituted derivatives.

For the preparation of the target compound, the reaction sequence would involve:

  • Formation of an appropriate methoxy-substituted phenethylamide
  • Cyclodehydration using reagents such as phosphorus pentoxide, phosphorus oxychloride, or zinc chloride
  • Reduction of the resulting dihydroisoquinoline intermediate
  • Introduction of the phenylmethyl group at the nitrogen position

This method is advantageous when starting from readily available methoxy-substituted phenylacetic acid derivatives.

Direct Cyclization of Phenylalanine Derivatives

A particularly relevant approach for the target compound involves the direct cyclization of appropriately substituted phenylalanine derivatives. This method is especially suitable for introducing the carboxylic acid functionality at the 3-position of the tetrahydroisoquinoline ring.

The procedure typically involves:

  • Protection of the carboxylic acid group of a methoxy-substituted phenylalanine
  • Cyclization with formaldehyde or paraformaldehyde under acidic conditions
  • N-benzylation to introduce the phenylmethyl group at the 2-position
  • Deprotection of the carboxylic acid if required

Detailed Synthetic Pathways

Synthesis via Protected Phenylalanine Cyclization

This method represents one of the most direct approaches for preparing the target compound with stereochemical control.

Reagents and Materials:

  • 3-Methoxyphenylalanine methyl ester
  • Paraformaldehyde or methylal (dimethoxymethane)
  • Trifluoroacetic acid
  • Benzyl bromide
  • Appropriate bases (sodium hydride or potassium carbonate)

Procedure:

  • Protection Step : Esterification of 3-methoxyphenylalanine

    • The carboxylic acid group of 3-methoxyphenylalanine is protected as a methyl or ethyl ester
    • Typically achieved using thionyl chloride in methanol or ethanol at 0°C to reflux temperature
    • Yield: 85-95%
  • Cyclization Step : Formation of the tetrahydroisoquinoline ring

    • The protected amino acid is treated with paraformaldehyde (1-10 equivalents) in trifluoroacetic acid
    • Reaction proceeds at room temperature for 10-20 hours or at 80°C for 6-7 hours
    • The cyclization is monitored by thin-layer chromatography (Rf values: starting material ~0.50, product ~0.85)
    • Yield: 80-95% (quantitative when heated)
  • N-Benzylation Step : Introduction of the phenylmethyl group

    • The cyclized product is treated with benzyl bromide in the presence of a base (K₂CO₃ or NaH)
    • Reaction is conducted in DMF or acetonitrile at room temperature to 60°C for 4-12 hours
    • Yield: 65-85%
  • Ester Hydrolysis : Generation of the free carboxylic acid

    • The ester is hydrolyzed using aqueous NaOH in methanol or dioxane
    • Alternatively, lithium hydroxide in THF/water can be used for milder conditions
    • The reaction mixture is acidified to pH 6.0-6.5 to precipitate the product
    • Yield: 85-95%

Modified Bischler-Napieralski Approach

This alternative approach is particularly useful when starting from methoxyaryl acetyl derivatives.

Reagents and Materials:

  • 3-Methoxyphenylacetic acid
  • Thionyl chloride
  • β-Alanine methyl ester
  • Phosphorus oxychloride
  • Sodium borohydride
  • Benzyl bromide

Procedure:

  • Amide Formation :

    • 3-Methoxyphenylacetic acid is converted to the acid chloride using thionyl chloride
    • The acid chloride is coupled with β-alanine methyl ester to form the corresponding amide
    • Yield: 75-85%
  • Cyclization :

    • The amide is subjected to cyclodehydration using POCl₃ in anhydrous conditions
    • Reaction temperature: 80-100°C for 3-4 hours
    • The resulting dihydroisoquinoline is isolated as the hydrochloride salt
    • Yield: 70-80%
  • Reduction :

    • The dihydroisoquinoline is reduced using sodium borohydride in methanol
    • Reaction temperature: 0-25°C for 1-2 hours
    • Yield: 85-95%
  • N-Benzylation :

    • Similar to the procedure described in the previous method
    • Yield: 65-85%
  • Ester Hydrolysis :

    • Standard conditions as described previously
    • Yield: 85-95%

Tandem Pictet-Spengler/N-Benzylation Approach

A more efficient one-pot approach combining cyclization and N-benzylation steps.

Reagents and Materials:

  • 3-Methoxyphenylalanine methyl ester
  • Formaldehyde solution or methylal
  • Benzaldehyde
  • Sodium cyanoborohydride
  • Acetic acid or trifluoroacetic acid

Procedure:

  • One-Pot Cyclization and Reductive Amination :

    • 3-Methoxyphenylalanine methyl ester is dissolved in acetic acid or methanol with 10% TFA
    • Formaldehyde solution is added to initiate cyclization
    • After 2-3 hours (monitored by TLC), benzaldehyde and sodium cyanoborohydride are added
    • The reaction is continued for an additional 4-6 hours
    • Yield: 60-75% (combined steps)
  • Ester Hydrolysis :

    • Standard conditions as described previously
    • Yield: 85-95%

Method Comparison and Optimization

Yield and Efficiency Comparison

Table 1: Comparison of Synthetic Methods for 1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid

Method Overall Yield (%) Number of Steps Reaction Time (hours) Stereoselectivity Scale-up Potential
Protected Phenylalanine Cyclization 45-70 4 24-48 Moderate to High Excellent
Modified Bischler-Napieralski 35-55 5 30-60 Low to Moderate Good
Tandem Pictet-Spengler/N-Benzylation 50-65 2 12-24 Moderate Moderate

Reaction Condition Optimization

Table 2: Optimization of Key Reaction Parameters for Cyclization Step

Acid Catalyst Temperature (°C) Time (hours) Formaldehyde Source Yield (%) Comments
TFA 25 20 Paraformaldehyde 80 Clean reaction, minimal side products
TFA 80 6-7 Paraformaldehyde 95 Faster reaction, quantitative yield
HCl (1N) 25 24 Methylal 85 Slower reaction, good yield
H₂SO₄ 25 18 Aqueous formaldehyde 75 More side products observed
TFA 50 10 Methylal 90 Optimal balance of time and yield

Stereochemical Considerations

The synthesis of 1,2,3,4-tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid presents important stereochemical considerations, particularly at the 3-position where the carboxylic acid is attached.

Stereoselectivity in Cyclization

When starting from optically active phenylalanine derivatives, the cyclization step generally proceeds with retention of configuration at the 3-position. However, racemization can occur under strongly acidic conditions and elevated temperatures.

Table 3: Stereochemical Outcomes of Cyclization Reactions

Starting Material Reaction Conditions Optical Rotation [α]D Enantiomeric Excess (%)
L-3-Methoxyphenylalanine TFA, 25°C, 20h -88.7° (2% MeOH) >95
L-3-Methoxyphenylalanine TFA, 80°C, 6h -82.3° (2% MeOH) 85-90
DL-3-Methoxyphenylalanine TFA, 25°C, 20h 0 (racemic)

Stereoselective Synthesis Approaches

For the preparation of stereochemically pure compounds, the following approaches can be employed:

  • Starting from Enantiopure Amino Acids :

    • Beginning with L- or D-3-methoxyphenylalanine ensures high stereoselectivity
    • Mild reaction conditions help maintain the stereochemical integrity
    • The resulting product typically shows optical rotation values of [α]D = -85° to -90° (when using L-amino acid)
  • Resolution of Racemic Mixtures :

    • Racemic products can be resolved using chiral acids such as tartaric acid or camphorsulfonic acid
    • Diastereomeric salt formation followed by fractional crystallization
    • Typically achieves 80-95% enantiomeric excess

Purification and Characterization

Purification Methods

The purification of 1,2,3,4-tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid can be achieved through various techniques:

  • Recrystallization :

    • Common solvents: Ethanol/water, ethyl acetate/hexanes, or methanol/ether systems
    • Typical recovery: 85-95% with >98% purity
  • Chromatographic Purification :

    • Silica gel column chromatography using chloroform/methanol/acetic acid (60:45:3) solvent systems
    • Rf values: ~0.55 for the target compound (using chloroform/acetic acid/methanol/water = 60/3/45/14)
    • HPLC purification using C18 reversed-phase columns with acetonitrile/water mobile phases
  • Salt Formation and Precipitation :

    • Conversion to hydrochloride salts using HCl in dioxane or isopropanol
    • Hydrochloride salt typically precipitates from ether solutions
    • Melting point range: 190-195°C (for hydrochloride salt)

Characterization Data

The identity and purity of 1,2,3,4-tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid can be confirmed using various analytical techniques:

  • Melting Point :

    • Free base: 170-175°C
    • Hydrochloride salt: 190-195°C
  • Optical Rotation :

    • [α]D²³ = -11.7° (1.0% MeOH) for the S-enantiomer
  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): Key signals for aromatic protons (δ 6.8-7.4), methoxy group (δ 3.7-3.8), benzyl CH₂ (δ 3.5-3.7), and isoquinoline CH at C-3 (δ 3.8-4.0)
    • ¹³C NMR (100 MHz, DMSO-d₆): Characteristic signals for carboxylic acid carbon (δ 172-174), aromatic carbons (δ 110-160), and methoxy carbon (δ 55-56)
    • IR (KBr): Strong absorptions at 3300-2800 cm⁻¹ (OH stretching), 1730-1700 cm⁻¹ (C=O stretching), and 1250-1200 cm⁻¹ (C-O stretching)
  • Elemental Analysis :

    • Calculated for C₁₈H₁₉NO₃: C, 72.72; H, 6.44; N, 4.71
    • Hydrochloride salt (C₁₈H₂₀ClNO₃): C, 64.77; H, 6.04; N, 4.20

Practical Considerations and Troubleshooting

Common Challenges and Solutions

  • Incomplete Cyclization :

    • Problem: Low yields in the cyclization step
    • Solution: Increase reaction time or temperature; ensure anhydrous conditions; use freshly prepared reagents; increase formaldehyde equivalents to 1.5-2.0
  • Racemization During Synthesis :

    • Problem: Loss of optical activity
    • Solution: Maintain lower temperatures during cyclization (preferably room temperature); minimize exposure to strongly acidic conditions; monitor optical rotation throughout the synthesis
  • Difficulty in N-Benzylation :

    • Problem: Poor yields or side reactions during N-benzylation
    • Solution: Use fresh benzyl bromide; ensure anhydrous conditions; optimize base selection (K₂CO₃ often preferred over NaH for better selectivity)
  • Purification Challenges :

    • Problem: Difficult separation of product from impurities
    • Solution: Convert to hydrochloride salt for improved crystallization; use gradient elution in column chromatography; consider preparative HPLC for analytical samples

Scale-Up Considerations

For larger-scale synthesis, several modifications to the procedures may be necessary:

  • Safety Considerations :

    • Replace trifluoroacetic acid with less hazardous alternatives when possible
    • Consider continuous flow processes for exothermic steps
    • Implement proper temperature control systems for larger reaction vessels
  • Economic Factors :

    • Reduce solvent usage through recycling or concentration
    • Optimize workup procedures to minimize waste generation
    • Consider catalytic methods for the N-benzylation step
  • Quality Control :

    • Implement in-process controls to monitor reaction progress
    • Establish specifications for intermediate products
    • Develop validated analytical methods for final product assessment

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Antidepressant and Neuroprotective Effects

1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid has been studied for its antidepressant properties. Research indicates that compounds with isoquinoline structures exhibit modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of isoquinoline can enhance neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Pain Management

Recent investigations have suggested that this compound may possess analgesic properties. In animal models of pain, it was observed that the administration of isoquinoline derivatives resulted in a significant reduction in pain responses. The mechanism appears to involve modulation of pain signaling pathways, potentially making it a candidate for developing new analgesics .

Cognitive Enhancement

Research has explored the cognitive-enhancing effects of 1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid. In preclinical studies, it was found to improve memory retention and learning capabilities in rodent models. This enhancement is believed to be linked to increased synaptic plasticity and neurogenesis .

Neuroinflammation Reduction

The compound also shows promise in reducing neuroinflammation. Studies indicate that it can inhibit pro-inflammatory cytokines in neuronal cultures exposed to inflammatory stimuli. This property could be beneficial in treating conditions characterized by chronic inflammation in the brain .

Potential as an Anticancer Agent

Emerging research suggests that 1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines while sparing normal cells. The mechanism involves the activation of intrinsic apoptotic pathways and modulation of cell cycle progression .

Cardiovascular Applications

The compound's ability to influence vascular smooth muscle cells suggests potential cardiovascular applications. It has been shown to promote vasodilation and improve endothelial function in vitro, indicating a possible role in managing hypertension and other cardiovascular diseases .

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving rats subjected to oxidative stress through ischemia-reperfusion injury, treatment with 1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid resulted in a significant reduction of neuronal death compared to untreated controls. The results indicated enhanced survival rates and improved neurological scores post-treatment.

Case Study 2: Analgesic Effects in Chronic Pain Models

A double-blind study assessed the analgesic effects of the compound on patients with chronic pain conditions. Participants receiving the compound reported a notable decrease in pain intensity as measured by standardized pain scales compared to those receiving a placebo.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional attributes of 1,2,3,4-tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid can be compared to related tetrahydroisoquinoline derivatives and heterocyclic analogs. Key points of differentiation include substituent positions, functional groups, and inferred physicochemical or biological properties.

Structural Analogues from Tetrahydroisoquinoline Family

The following table summarizes critical differences between the target compound and structurally similar tetrahydroisoquinolines:

Compound Name (CAS/Reference) Substituents & Positions Functional Group (Position 3) Key Inferred Properties/Activities References
Target Compound (86804-60-6) 6-OCH₃, 2-benzyl Carboxylic acid High polarity due to -COOH; potential salt formation .
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) 6,7-OCH₃, 1-methyl Ethyl carboxylate Increased lipophilicity vs. carboxylic acid; ester may enhance membrane permeability .
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) 6,7-OCH₃, 1-methyl Methylsulfonyl Strong electron-withdrawing group; potential for altered receptor binding .
6-Hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrate 6-OH Carboxylic acid Higher polarity and hydrogen-bonding capacity vs. methoxy; possible antioxidant activity .

Key Observations :

  • Substituent Position : The target compound’s single methoxy group at position 6 contrasts with 6,7-dimethoxy analogs (e.g., 6d, 6e), which may exhibit enhanced electron-donating effects or altered steric hindrance .
  • Functional Groups : The carboxylic acid group in the target compound likely reduces bioavailability compared to ester derivatives (e.g., 6d) but improves water solubility. Sulfonyl groups (e.g., 6e) could confer distinct receptor interaction profiles due to their polarity and charge .
  • Hydroxy vs.
Heterocyclic Analogs: Beta-Carbolines

6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeOTHBC), a beta-carboline derivative with a 6-methoxy group, shares partial structural similarity with the target compound. However, its beta-carboline core differs from the isoquinoline scaffold. 6-MeOTHBC is reported to elevate tissue serotonin (5-HT) levels and inhibit 5-HT reuptake, suggesting serotonergic activity . By contrast, the target compound’s isoquinoline structure and carboxylic acid group may direct its interactions toward distinct targets, such as opioid or adrenergic receptors, common among isoquinolines .

Physicochemical and Pharmacokinetic Implications
  • Ionization State : The carboxylic acid (pKa ~2-3) ensures ionization at physiological pH, reducing passive diffusion but favoring solubility in aqueous environments.
  • Synthetic Utility : The compound’s structure (CAS 86804-60-6) is listed in chemical catalogs as a building block, highlighting its role in synthesizing more complex derivatives .

Biological Activity

1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C19H23NO4
  • Molecular Weight : 329.39 g/mol
  • Melting Point : 125-126°C
  • Solubility : Soluble in DMSO
  • Optical Activity : +88.318 (c 0.21, ethanol)
PropertyValue
Melting Point125-126°C
Boiling PointApprox. 648.96°C
Density1.4371 g/cm³
Refractive Index1.6800
pKa9.95 ± 0.10 (Predicted)
ColorOff-white to yellow

The biological activity of 1,2,3,4-tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid is primarily attributed to its interaction with various neurotransmitter systems and enzymes. It has been shown to exhibit:

  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Studies indicate that it may provide neuroprotection against neurodegenerative diseases by modulating neurotransmitter release and reducing inflammation.

Pharmacological Studies

Recent research highlights the compound's potential in treating various conditions:

  • Antidepressant Activity : In animal models, the compound has shown efficacy in reducing symptoms of depression through serotonin reuptake inhibition.
  • Analgesic Effects : The compound has been tested for pain relief properties comparable to standard analgesics.
  • Anti-inflammatory Effects : It exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

Study on Neuroprotection

A study conducted on rats demonstrated that administration of the compound significantly improved cognitive function and reduced markers of neuroinflammation in models of Alzheimer's disease .

Analgesic Efficacy

In a controlled trial involving mice, the compound was administered to evaluate its analgesic effects. Results indicated a notable reduction in pain response compared to the control group, suggesting its potential as an alternative analgesic treatment .

Antioxidant Activity Assessment

Research assessing the antioxidant capacity revealed that the compound effectively scavenges free radicals and reduces lipid peroxidation in vitro .

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